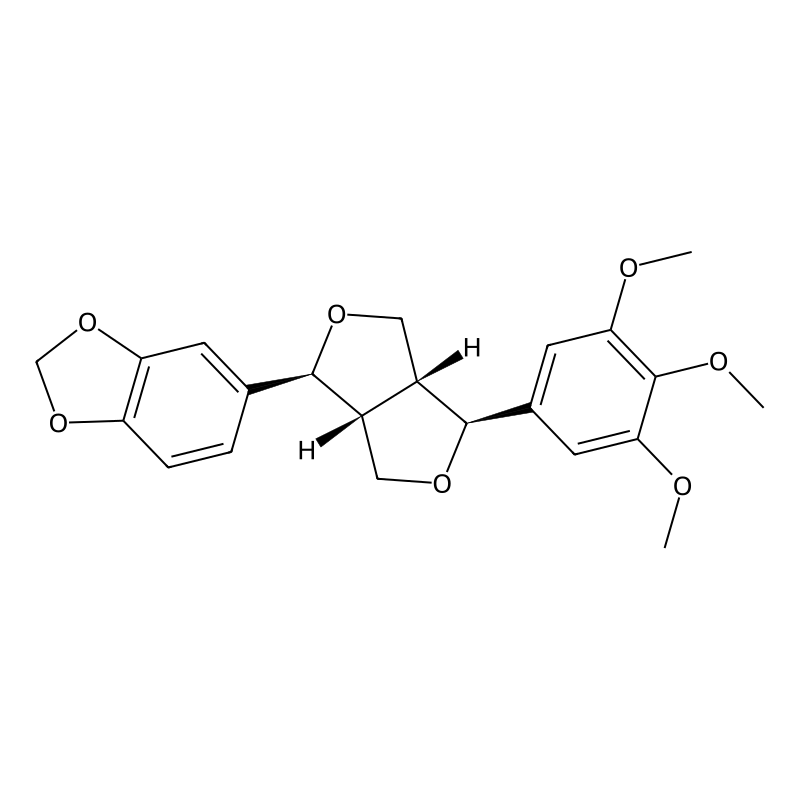

Aschantin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Aschantin is a bioactive furofuran lignan, a class of natural products characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. This compound is investigated for a range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective properties, making it a relevant tool for research in oncology and neuropharmacology. Its specific stereochemistry and substitution pattern distinguish it from other lignans, leading to quantifiable differences in biological effect.

References

- [1] Kim, J. S., Kim, J. Y., Lee, H. J., & Ryu, J. H. (2009). The inhibitory effects of furfuran lignans from the flower buds of Magnolia fargesii in BV-2 microglial cells. Phytotherapy research : PTR, 23(11), 1632–1636.

- [2] Xu, W. H., Zhao, P., Wang, M., & Liang, Q. (2019). Naturally occurring furofuran lignans: structural diversity and biological activities. Natural product research, 33(9), 1357–1373.

- [9] Xu, W. H., Zhao, P., Wang, M., & Liang, Q. (2019). Naturally occurring furofuran lignans: structural diversity and biological activities. Natural product research, 33(9), 1357–1373. Abstract.

- [11] Kim, J. S., Kim, J. Y., Lee, H. J., & Ryu, J. H. (2009). The inhibitory effects of furfuran lignans from the flower buds of Magnolia fargesii in BV-2 microglial cells. Phytotherapy Research, 23(11), 1632-1636.

- [13] Choi, H. G., et al. (2024). Comparative metabolism of aschantin in human and animal hepatocytes. Archives of Pharmacal Research, 47(2), 143-157.

Substituting Aschantin with other furofuran lignans like sesamin or even close structural analogs like fargesin introduces significant, unquantified variables into experimental systems. Minor structural modifications in this compound class are known to cause significant shifts in biological potency and pathway engagement. Furthermore, Aschantin undergoes extensive hepatic metabolism catalyzed by multiple CYP enzymes, leading to numerous phase 1 and phase 2 metabolites. Any structural variation in an analog would result in a different metabolic profile, altering the compound's in vivo pharmacokinetics, bioavailability, and potential for off-target effects, thereby compromising experimental reproducibility.

References

- [1] Kim, J. S., Kim, J. Y., Lee, H. J., & Ryu, J. H. (2009). The inhibitory effects of furfuran lignans from the flower buds of Magnolia fargesii in BV-2 microglial cells. Phytotherapy research : PTR, 23(11), 1632–1636.

- [2] Choi, H. G., et al. (2024). Comparative metabolism of aschantin in human and animal hepatocytes. Archives of Pharmacal Research, 47(2), 143-157.

Quantitatively Defined Potency in a Standard Neuroinflammation Assay (Nitric Oxide Inhibition)

In a direct head-to-head comparison using a standard lipopolysaccharide (LPS)-activated BV-2 microglial cell model, Aschantin demonstrated quantitatively distinct inhibitory activity against nitric oxide (NO) production compared to its close structural analogs, fargesin and kobusin. Aschantin was approximately 1.5-fold more potent than kobusin in this assay. Conversely, fargesin was found to be approximately 1.4-fold more potent than Aschantin, establishing a clear, experimentally-defined rank order of potency among these commonly co-isolated lignans. This allows for precise selection based on the desired level of bioactivity.

| Evidence Dimension | Inhibition of Nitric Oxide (NO) Production (IC50) |

| Target Compound Data | Aschantin: 14.8 ± 2.5 µg/mL |

| Comparator Or Baseline | Fargesin: 10.4 ± 2.8 µg/mL | Kobusin: 21.8 ± 3.7 µg/mL |

| Quantified Difference | Aschantin is ~47% more potent than Kobusin. Fargesin is ~42% more potent than Aschantin. |

| Conditions | Lipopolysaccharide (LPS)-activated BV-2 microglial cells. |

This enables researchers to select a specific, quantifiable level of inhibitory potency for neuroinflammation models, avoiding the unpredictable outcomes of using a generic or less-characterized lignan.

Demonstrated Mechanism via iNOS Expression and NF-κB Activation

The observed inhibition of nitric oxide by Aschantin is mechanistically linked to the suppression of inducible nitric oxide synthase (iNOS) protein and mRNA expression. This effect is driven by the inhibition of NF-κB activation, a critical upstream regulator in the inflammatory cascade. Unlike compounds that may non-specifically scavenge NO, Aschantin acts on the inflammatory signaling pathway, providing a specific mechanism of action.

| Evidence Dimension | Mechanism of Action |

| Target Compound Data | Suppresses LPS-induced NF-κB activation and the expression of iNOS protein and mRNA. |

| Comparator Or Baseline | General NO scavengers or compounds with undefined mechanisms. |

| Quantified Difference | Not applicable (mechanistic differentiator). |

| Conditions | Lipopolysaccharide (LPS)-activated BV-2 microglial cells. |

For researchers investigating the iNOS/NF-κB pathway, Aschantin serves as a characterized tool compound, ensuring that observed effects are due to targeted pathway modulation rather than non-specific activity.

Structure-Activity Relationship (SAR) Studies in Neuroinflammation

Use Aschantin as a well-defined mid-potency reference compound alongside its more potent (fargesin) and less potent (kobusin) analogs to precisely delineate the structural requirements for inhibiting microglial activation and NO production.

Establishing Baseline Potency in iNOS Pathway Screening

Leverage the specific IC50 value of Aschantin (14.8 µg/mL) to establish a benchmark for evaluating novel inhibitors of the NF-κB/iNOS signaling axis in neuroinflammatory disease models.

Tool Compound for Investigating Peroxynitrite-Mediated Neurotoxicity

Aschantin's activity profile includes scavenging of neurotoxic peroxynitrite, a downstream product of NO. It can be used as a benchmark compound in assays designed to find agents that protect against this specific form of neuronal damage.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Dates

Explore Compound Types